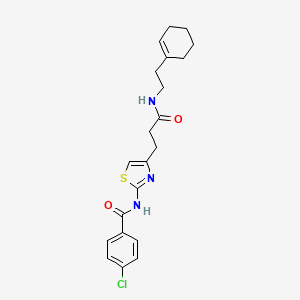

![molecular formula C10H11ClF3N3O B2880411 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone CAS No. 2060750-17-4](/img/structure/B2880411.png)

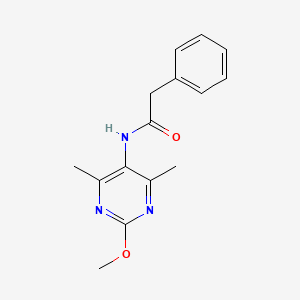

4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular formula of “this compound” is C10H11ClF3N3O . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include chlorination, fluorination, and aromatic nuclear chlorination . These reactions contribute to the unique properties and applications of TFMP derivatives.Physical And Chemical Properties Analysis

The physical and spectral methods used to characterize TFMP derivatives include HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications

Herbicidal Activity and Mechanisms

Modes of Action of Pyridazinone Herbicides

Research on substituted pyridazinone compounds, including analogs similar to 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone, has shown these compounds to inhibit the Hill reaction and photosynthesis in plants. This mechanism underlies their phytotoxicity, making them effective as herbicides. Some derivatives exhibit resistance to metabolic detoxification in plants and interfere with chloroplast development, enhancing their herbicidal efficacy. The specific substitutions on the pyridazinone ring are crucial for these additional biological properties, indicating a sophisticated interaction with plant physiological processes (Hilton et al., 1969).

Synthesis and Biological Activities

Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions

This research outlines a method for creating diverse polysubstituted pyridazinone systems, which are valuable in drug discovery. By manipulating the substituents on the pyridazinone ring through sequential nucleophilic substitution, researchers can synthesize compounds with varied biological activities. The study highlights the potential applications of these compounds in medicinal chemistry, including the possibility of generating novel therapeutics (Pattison et al., 2009).

Novel Syntheses of Heterocyclic Compounds

The condensation of pyridazinone derivatives with various reagents has led to the creation of novel heterocyclic compounds. These syntheses explore the chemical versatility of pyridazinone derivatives and open pathways to compounds with anticipated biological activities. This research underscores the significance of pyridazinone scaffolds in developing new therapeutic agents and functional materials (Gaby et al., 2003).

Mechanism of Action

Target of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

Mode of Action

The broad spectrum of activities associated with pyridazinone derivatives suggests that they interact with multiple targets, leading to varied pharmacodynamic profiles .

Biochemical Pathways

Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .

Result of Action

Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that the compound induces multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

5-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3O/c11-8-7(5-15-16-9(8)18)17-3-1-6(2-4-17)10(12,13)14/h5-6H,1-4H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBNDVHXEYZNJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C(=O)NN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

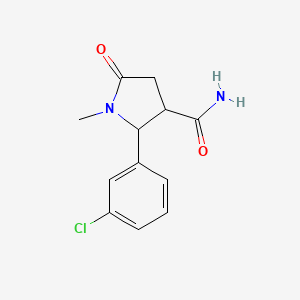

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)

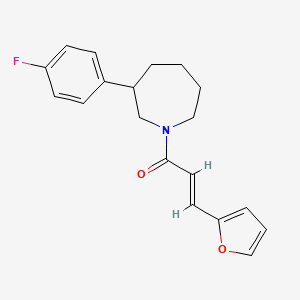

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide](/img/structure/B2880338.png)

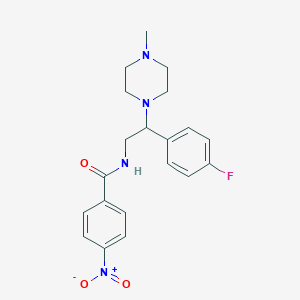

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)

![2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid](/img/structure/B2880351.png)